molecular formula C13H20BrNO2 B8443317 (3-Bromo-4-methylphenyl)-(2,2-diethoxyethyl)-amine

(3-Bromo-4-methylphenyl)-(2,2-diethoxyethyl)-amine

Cat. No.: B8443317
M. Wt: 302.21 g/mol
InChI Key: BRTZBKPAUNZSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-methylphenyl)-(2,2-diethoxyethyl)-amine is a useful research compound. Its molecular formula is C13H20BrNO2 and its molecular weight is 302.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

3-bromo-N-(2,2-diethoxyethyl)-4-methylaniline

InChI

InChI=1S/C13H20BrNO2/c1-4-16-13(17-5-2)9-15-11-7-6-10(3)12(14)8-11/h6-8,13,15H,4-5,9H2,1-3H3

InChI Key

BRTZBKPAUNZSMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC(=C(C=C1)C)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen stream, a mixture of 3-bromo-4-methyl-phenylamine (4.94 g, 26.55 mmol), bromoacetaldehyde diethyl acetal (6.80 g, 34.50 mmol), triethylamine (5.37 mL, 38.53 mmol) and ethanol (10.3 mL) was stirred for 2 hours at 150° C. using a microwave apparatus. The resultant solution was cooled to room temperature, and then water was added thereto. The resultant mixture was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel flash column chromatography (developing solution=ethyl acetate:n-hexane (1:10)), to thereby obtain the titled compound (6.43 g, 80%).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
[Compound]
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resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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